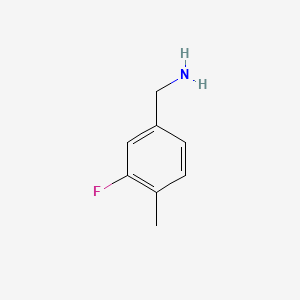

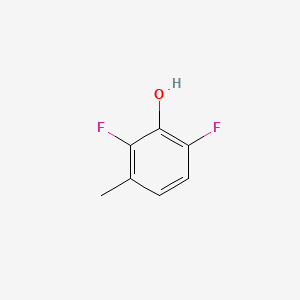

3-フルオロ-4-メチルベンジルアミン

説明

3-Fluoro-4-methylbenzylamine is a compound that has not been directly studied in the provided papers. However, related compounds such as 4-[(18)F]fluorobenzylamine and its derivatives have been synthesized and applied in various research contexts, particularly in the development of PET radiotracers and neuroimaging agents . These compounds are valuable in medical imaging due to their ability to label peptides, proteins, and other molecules with radioactive fluorine-18, which is used in positron emission tomography (PET) scans to visualize and measure changes in metabolic processes.

Synthesis Analysis

The synthesis of 4-[(18)F]fluorobenzylamine involves the reduction of 4-[(18)F]fluorobenzonitrile using transition metal-assisted sodium borohydride or borohydride exchange resin (BER), which has been adapted for automated synthesis . This method provides a high radiochemical yield and purity, making it suitable for the preparation of various fluorine-18 labeled compounds. A similar approach is used for the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, where p-[18F]fluorobenzyl iodide is incorporated into the DASB precursor .

Molecular Structure Analysis

The molecular structure of related fluorobenzylamine compounds has been studied using spectroscopic methods. For instance, the rotational spectrum of 2-fluorobenzylamine has been analyzed to understand the effects of fluorine substitution on the molecule's flexibility and tunneling pathways . This analysis provides insights into the conformational dynamics of the molecule, which can be crucial for understanding its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Fluorobenzylamine derivatives participate in various chemical reactions, such as the reaction with cysteine-containing tripeptide glutathione, demonstrating the feasibility of using these compounds as prosthetic groups for peptide and protein labeling . Additionally, the reaction of benzylamine with 5-hydroxyindoles in the presence of potassium hexacyanoferrate(III) and dimethyl sulphoxide has been developed as a spectrofluorimetric method for the determination of 5-hydroxyindoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzylamine derivatives are influenced by the presence of the fluorine atom, which can affect the molecule's reactivity, stability, and interaction with biological systems. For example, the fluorine atom in 2-fluorobenzylamine creates an intramolecular hydrogen bond that stabilizes one of its conformers and significantly increases the tunneling splitting of amino group motion compared to benzylamine . The synthesis of various fluorobenzylamine derivatives, including triarylphosphonium ions, demonstrates the versatility of these compounds and their potential applications in medical imaging and therapy .

科学的研究の応用

新規チオ尿素の合成

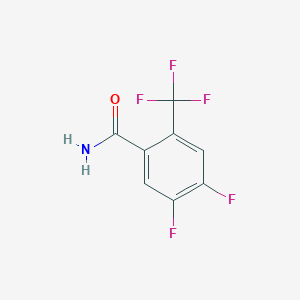

3-フルオロ-4-メチルベンジルアミンは、利尿作用と塩尿作用を示す新規チオ尿素の合成に使用されてきました。 この用途は、体液の貯留と排泄の調節を必要とする状態を標的とする新しい治療薬の開発において重要です .

求核置換反応

この化合物は、有機合成における基本的なプロセスである求核置換反応の試薬として役立ちます。 これらの反応を通じて、さまざまな誘導体を生成でき、さまざまな研究分野におけるさらなる応用のための化学的多様性を拡大します .

非線形光学活性

密度汎関数理論(DFT)による量子化学計算に焦点を当てた研究では、3-フルオロ-4-メチルベンジルアミンは3-フルオロ-4-メチルベンゾニトリルの1次超分極率に関連していました。 これは、光通信技術の開発に不可欠な非線形光学における潜在的な応用を示唆しています .

Safety and Hazards

将来の方向性

特性

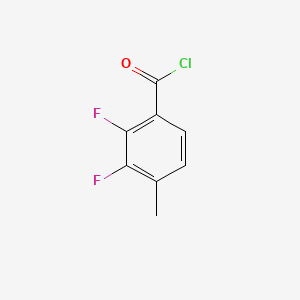

IUPAC Name |

(3-fluoro-4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAJNBJDLZPHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379118 | |

| Record name | 3-Fluoro-4-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261951-67-1 | |

| Record name | 3-Fluoro-4-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1304736.png)